molecular formula C9H12BrNO B1531058 2-Bromo-6-butoxypyridine CAS No. 1092848-28-6

2-Bromo-6-butoxypyridine

Cat. No. B1531058
CAS RN: 1092848-28-6
M. Wt: 230.1 g/mol
InChI Key: RGATYRGWTUNCQO-UHFFFAOYSA-N
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Description

2-Bromo-6-butoxypyridine is a chemical compound with the molecular formula C9H12BrNO and a molecular weight of 230.1 . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-butoxypyridine consists of a pyridine ring substituted with a bromine atom at the 2-position and a butoxy group at the 6-position .

Scientific Research Applications

Genesis of Brønsted Acid Sites during Dehydration

Research on tungsten oxide catalysts has explored the formation and activity of Brønsted acid sites during the dehydration of 2-butanol. This study, while not directly mentioning 2-Bromo-6-butoxypyridine, involves related pyridine compounds to understand the catalytic mechanisms involved in dehydration reactions, highlighting the role of pyridine derivatives in probing acid sites on catalyst surfaces (C. D. Baertsch et al., 2002).

Antimicrobial and Density Functional Theory Studies

A study on 5-Bromo-2-(trifluoromethyl)pyridine, closely related to 2-Bromo-6-butoxypyridine, discusses its spectroscopic characterization, optical properties, and antimicrobial activities. The research applies density functional theory to understand its structure and reactivity, indicating how modifications to the pyridine core can impact biological activity and molecular properties (H. Vural & M. Kara, 2017).

Synthesis and Reactivity of Pyridinols as Antioxidants

Another study focuses on the synthesis and antioxidant properties of 6-substituted-2,4-dimethyl-3-pyridinols, demonstrating the potential of pyridine derivatives in developing new antioxidant agents. This research underscores the utility of pyridine modifications, like bromination, in enhancing the reactivity and stability of antioxidant compounds (M. Wijtmans et al., 2004).

Unprecedented Negishi Coupling

The Negishi coupling of 2-bromo-5(or 6)-tri-n-butylstannylpyridines, which may involve or relate to derivatives like 2-Bromo-6-butoxypyridine, has been shown to be a convenient approach for synthesizing pyridinylstannanes. These compounds are pivotal in the synthesis of new liquid crystalline materials, illustrating the role of brominated pyridines in materials science and organic synthesis (Y. Getmanenko & R. Twieg, 2008).

Coordination Chemistry of Pyridines

Research into the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines showcases the versatility of pyridine derivatives in forming complexes with metals. These complexes have applications in luminescent materials and in understanding metal-ligand interactions, highlighting the adaptability of brominated pyridines in coordination chemistry (M. Halcrow, 2005).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2-Bromo-6-butoxypyridine . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If the chemical comes into contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water .

properties

IUPAC Name

2-bromo-6-butoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-3-7-12-9-6-4-5-8(10)11-9/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGATYRGWTUNCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675111
Record name 2-Bromo-6-butoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092848-28-6
Record name 2-Bromo-6-butoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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